Acetyl tetrapeptide-5

Catalog No.
S527689
CAS No.
820959-17-9
M.F
C20H28N8O7
M. Wt
492.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acetyl tetrapeptide-5

CAS Number

820959-17-9

Product Name

Acetyl tetrapeptide-5

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-(3-acetamidopropanoylamino)-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid

Molecular Formula

C20H28N8O7

Molecular Weight

492.5 g/mol

InChI

InChI=1S/C20H28N8O7/c1-11(30)23-3-2-17(31)26-14(4-12-6-21-9-24-12)18(32)28-16(8-29)19(33)27-15(20(34)35)5-13-7-22-10-25-13/h6-7,9-10,14-16,29H,2-5,8H2,1H3,(H,21,24)(H,22,25)(H,23,30)(H,26,31)(H,27,33)(H,28,32)(H,34,35)/t14-,15-,16-/m0/s1

InChI Key

ROTFCACGLKOUGI-JYJNAYRXSA-N

SMILES

CC(=O)NCCC(=O)NC(CC1=CN=CN1)C(=O)NC(CO)C(=O)NC(CC2=CN=CN2)C(=O)O

solubility

Soluble in DMSO

Synonyms

Ac-beta-ala-his-ser-his-oh; Eyeseryl; Acetyl Tetrapeptide-5

Canonical SMILES

CC(=O)NCCC(=O)NC(CC1=CN=CN1)C(=O)NC(CO)C(=O)NC(CC2=CN=CN2)C(=O)O

Isomeric SMILES

CC(=O)NCCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CN=CN2)C(=O)O

The exact mass of the compound Acetyl tetrapeptide-5 is 492.2081 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Field: Cosmetics (Anti-Aging)

Field: Cosmetics (Sensitive Skin Care)

Field: Cosmetics (Eye Care)

Field: Cosmetics (Skin Whitening)

Field: Cosmetics (Anti-Glycation)

Field: Cosmetics (Humectant)

Acetyl tetrapeptide-5 is a synthetic peptide composed of four amino acids, specifically designed to target cosmetic concerns such as under-eye bags and dark circles. It is known for its ability to reduce puffiness and enhance skin elasticity, particularly in the delicate area around the eyes. The compound is often marketed under the trade name Eyeseryl and is recognized for its efficacy in cosmetic formulations aimed at improving the appearance of aging skin .

The proposed mechanism of action of Ac-Tetra-5 involves mimicking vasoconstrictor peptides, which are known to narrow blood vessels [, ]. This constriction is thought to reduce fluid accumulation around the eyes, leading to a visible reduction in puffiness. However, the exact mechanism and its effectiveness require further scientific investigation.

Acetyl tetrapeptide-5 primarily undergoes hydrolysis and oxidation reactions:

  • Hydrolysis: Peptide bonds can be hydrolyzed by water, breaking down the peptide into its constituent amino acids.
  • Oxidation: The side chains of the amino acids may undergo oxidation, which can affect the stability of the peptide over time .

Reaction Conditions

The synthesis typically requires specific conditions for effective peptide bond formation, including:

  • Solvents: Organic solvents like dimethylformamide or dimethyl sulfoxide are commonly used.
  • Coupling Reagents: Agents such as N,N’-dicyclohexylcarbodiimide or N,N’-diisopropylcarbodiimide facilitate the coupling process.
  • Temperature: Reactions are generally conducted at room temperature or slightly elevated temperatures.

Acetyl tetrapeptide-5 exhibits significant biological activity, particularly in its ability to reduce under-eye puffiness caused by edema. It works by:

  • Inhibiting Glycosylation: This process reduces water retention and helps diminish swelling.
  • Enhancing Skin Elasticity: Clinical studies have shown that it can improve skin elasticity by up to 30% within 30 days of use .

The synthesis of acetyl tetrapeptide-5 involves several key steps:

  • Amino Acid Coupling: Sequential coupling of protected amino acids (Glycine, Glutamic acid, Proline, and Alanine) forms the tetrapeptide.
  • Deprotection: After each coupling step, protecting groups are removed to allow for subsequent reactions.
  • Purification: The final product is purified to ensure high quality and efficacy.

Reaction Mechanism

The mechanism involves forming peptide bonds between amino acids through a series of condensation reactions, resulting in a stable tetrapeptide structure with specific biological activity.

Acetyl tetrapeptide-5 is primarily used in cosmetic formulations aimed at:

  • Reducing under-eye bags and dark circles.
  • Enhancing skin elasticity and smoothness.
  • Providing a decongesting effect on eye tissues .

It has been incorporated into various skincare products, including creams and serums designed for the eye area.

Research indicates that acetyl tetrapeptide-5 interacts with biological pathways involved in edema formation. Its ability to inhibit glycation processes has been documented, demonstrating its potential to protect proteins from glycation-related damage .

Additionally, studies have shown that it enhances the activity of Cu, Zn-superoxide dismutase, an important enzyme that helps mitigate oxidative stress in skin cells .

Several compounds share similarities with acetyl tetrapeptide-5 in terms of structure and function. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypePrimary UseUnique Features
Acetyl Dipeptide-1 Cetyl EsterDipeptideAnti-agingEnhances skin barrier function
Acetyl Heptapeptide-9HeptapeptideSkin rejuvenationPromotes collagen synthesis
Palmitoyl Pentapeptide-4PentapeptideAnti-wrinkleStimulates collagen production
Hexapeptide-11HexapeptideSkin elasticityImproves skin texture

Acetyl tetrapeptide-5 stands out due to its specific targeting of under-eye concerns and its dual action of reducing puffiness while enhancing skin elasticity .

Acetyl tetrapeptide-5 exists as a crystalline solid with specific structural characteristics that can be elucidated through X-ray crystallographic analysis [1] [2]. The compound crystallizes in a white to off-white crystalline form with a density of 1.443 g/cm³ [1] [3]. While specific X-ray crystallographic data for acetyl tetrapeptide-5 is limited in the current literature, the compound's structural integrity and conformational properties can be inferred from its peptide backbone and amino acid sequence.

The tetrapeptide adopts the sequence Ac-β-Ala-His-Ser-His-OH, where the acetyl group provides N-terminal protection and the carboxylic acid remains free at the C-terminus [4] [5]. The presence of two histidine residues in positions 2 and 4, along with a serine residue at position 3, creates opportunities for intramolecular hydrogen bonding and specific conformational preferences [6]. The β-alanine residue at the N-terminus introduces conformational flexibility due to the additional methylene group in the side chain compared to standard alanine.

Conformational analysis studies on similar tetrapeptides indicate that such molecules can adopt various secondary structures, including β-turn conformations and extended conformations depending on solution conditions and intermolecular interactions [6]. The imidazole rings of the histidine residues can participate in π-π stacking interactions and hydrogen bonding networks, influencing the overall three-dimensional structure of the molecule.

Mass Spectrometric Fingerprinting

Mass spectrometry serves as a critical analytical tool for the characterization and identification of acetyl tetrapeptide-5. The compound exhibits a molecular ion peak at m/z 493.1 when analyzed using electrospray ionization mass spectrometry in positive ion mode, corresponding to the [M+H]+ ion [7]. The exact molecular mass has been determined to be 492.208099 Da using high-resolution mass spectrometry [3].

Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) provides complementary structural information, confirming the molecular weight of 492.49 g/mol [1] [4]. Tandem mass spectrometry (MS/MS) analysis reveals characteristic fragmentation patterns that confirm the amino acid sequence. The fragmentation typically produces ions corresponding to the loss of individual amino acid residues and the acetyl group, creating a distinctive mass spectroscopic fingerprint [7].

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) has been developed for the quantitative analysis of acetyl tetrapeptide-5 in cosmetic formulations [7]. The method utilizes multiple reaction monitoring (MRM) mode with specific parent-to-daughter ion transitions. The compound shows a strong molecular ion at m/z 493.1 and produces characteristic fragment ions including m/z 110.1, which serves as the quantitative ion for analytical purposes [7].

The mass spectrometric analysis confirms the presence of the acetyl group (mass increment of 42 Da), the β-alanine residue (mass 89 Da), two histidine residues (mass 155 Da each), and one serine residue (mass 105 Da), providing unambiguous identification of the compound structure [1] [4].

Nuclear Magnetic Resonance (NMR) Spectral Interpretation

Nuclear magnetic resonance spectroscopy provides detailed structural information about acetyl tetrapeptide-5 at the atomic level. Proton nuclear magnetic resonance (¹H NMR) spectroscopy confirms the structural integrity of the compound and is routinely used for quality control purposes [8] [9].

The ¹H NMR spectrum of acetyl tetrapeptide-5 displays characteristic signals that are consistent with the expected structure [8] [9]. The acetyl methyl group appears as a singlet around δ 2.0-2.1 ppm, providing a clear marker for the N-terminal acetylation [10]. The imidazole protons of the histidine residues appear in the aromatic region between δ 7.0-8.5 ppm, with characteristic chemical shifts that reflect the electronic environment of these heterocyclic systems [11].

The peptide backbone amide protons typically resonate between δ 7.5-8.5 ppm and show characteristic coupling patterns that confirm the peptide connectivity [12]. The α-protons of the amino acid residues appear in the region δ 4.0-5.0 ppm, while the side chain protons of histidine and serine residues show distinct chemical shifts and multiplicities that are consistent with the proposed structure [13].

Carbon-13 nuclear magnetic resonance (¹³C NMR) spectroscopy provides complementary information about the carbon framework of the molecule. The carbonyl carbons of the peptide bonds and the acetyl group appear in the characteristic region δ 170-180 ppm [10]. The aromatic carbons of the imidazole rings show resonances in the δ 120-140 ppm region, while the aliphatic carbons appear in their expected chemical shift ranges [14].

Two-dimensional NMR techniques, including correlation spectroscopy (COSY) and nuclear Overhauser effect spectroscopy (NOESY), can provide information about the spatial relationships between protons and help elucidate the three-dimensional conformation of the peptide in solution [15].

Chromatographic Purity Assessment

High-performance liquid chromatography represents the gold standard for purity assessment of acetyl tetrapeptide-5. The compound is routinely analyzed using reverse-phase HPLC with C18 stationary phases under gradient elution conditions [16] [17]. Typical purity specifications require ≥97-98% purity by HPLC analysis, with no single impurity exceeding 1% [18] [19].

The chromatographic method typically employs water containing 0.1% acetic acid as mobile phase A and acetonitrile as mobile phase B, with gradient elution providing optimal separation of the target compound from related impurities [7]. The detection is performed using ultraviolet absorption at 215 nm, which provides sensitive detection of the peptide bonds [20]. Alternative detection at 260 nm can be used to monitor nucleotide-containing impurities or degradation products [20].

Ultra-performance liquid chromatography (UPLC) offers enhanced resolution and sensitivity for purity analysis, allowing for the detection of closely eluting impurities that might not be resolved by conventional HPLC methods [21]. The improved peak capacity and reduced analysis time make UPLC an attractive option for routine quality control applications.

Ion exchange chromatography provides complementary information about charge variants of acetyl tetrapeptide-5. This technique can detect deamidation products, acetylation variants, and other charge-related impurities that might not be resolved by reverse-phase methods [21] [22]. Size exclusion chromatography is employed to assess the aggregation state of the peptide and detect the formation of dimers, trimers, or higher molecular weight species [23] [21].

Capillary electrophoresis represents an orthogonal analytical technique that can provide additional purity information based on charge-to-mass ratio differences [24]. This method is particularly useful for detecting closely related impurities that have similar hydrophobic properties but different electrophoretic mobilities [22].

The chromatographic purity assessment is typically performed under stressed conditions including elevated temperature, extreme pH values, and oxidative conditions to evaluate the stability profile of the compound and identify potential degradation pathways [21] [24]. These forced degradation studies help establish appropriate storage conditions and shelf-life specifications for the peptide.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-3.2

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

8

Exact Mass

492.20809526 g/mol

Monoisotopic Mass

492.20809526 g/mol

Heavy Atom Count

35

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Y1DFQ308G8

Sequence

XHSH

Other CAS

820959-17-9

Wikipedia

Acetyl tetrapeptide-5

Dates

Last modified: 06-20-2024

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